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3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide

Drug-likeness Lead optimization Physicochemical properties

3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide (CAS 2034425-38-0) is a synthetic small-molecule hybrid that covalently links a thiazolidine-2,4-dione (TZD) heterocycle directly to the 3-position of an azetidine ring, terminating in an N-phenylurea motif. Its molecular formula is C₁₃H₁₃N₃O₃S with a molecular weight of 291.33 g/mol.

Molecular Formula C13H13N3O3S
Molecular Weight 291.33
CAS No. 2034425-38-0
Cat. No. B2985381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,4-dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide
CAS2034425-38-0
Molecular FormulaC13H13N3O3S
Molecular Weight291.33
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)CSC3=O
InChIInChI=1S/C13H13N3O3S/c17-11-8-20-13(19)16(11)10-6-15(7-10)12(18)14-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,14,18)
InChIKeyRZBPIYGPRHPFHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide (CAS 2034425-38-0): Structural Identity and Procurement Context


3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide (CAS 2034425-38-0) is a synthetic small-molecule hybrid that covalently links a thiazolidine-2,4-dione (TZD) heterocycle directly to the 3-position of an azetidine ring, terminating in an N-phenylurea motif. Its molecular formula is C₁₃H₁₃N₃O₃S with a molecular weight of 291.33 g/mol . The compound belongs to the broader class of azetidine-TZD conjugates—a structurally focused chemotype that integrates the metabolic and anticancer pharmacophore of the glitazone-like thiazolidinedione scaffold [1] with the conformational rigidity and favorable physicochemical properties of the azetidine ring [2]. This specific substitution pattern (unsubstituted N-phenyl terminus, direct azetidine–TZD linkage without a methylene spacer) defines a discrete chemical space position among commercially available analogs, making it a candidate for systematic structure–activity relationship (SAR) exploration in programs targeting PPARγ, aldose reductase, VEGFR-2, or antimicrobial pathways where both the TZD and azetidine moieties have independently demonstrated tractable activity.

Why 3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide Cannot Be Interchanged with Generic Azetidine or TZD Analogs


General substitution across the azetidine–TZD chemical space is inadvisable because three structural features simultaneously diverge among the closest commercially catalogued analogs: (i) the N-substituent on the urea terminus (phenyl vs. 4-chlorobenzyl, cyclopentyl, or benzhydryl), (ii) the identity of the dioxo-heterocycle (thiazolidine-2,4-dione vs. oxazolidine-2,4-dione), and (iii) the presence or absence of a methylene spacer between the azetidine and the heterocycle . Each variation independently modulates hydrogen-bonding capacity, lipophilicity (cLogP), metabolic stability, and target engagement. For example, replacement of the N-phenyl group with N-(4-chlorobenzyl)—as in N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide—introduces a halogenated benzyl moiety that alters CYP450 susceptibility and steric occupancy of hydrophobic pockets . Similarly, the oxazolidinedione analog 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-phenylazetidine-1-carboxamide (CAS 2034463-90-4) substitutes sulfur with oxygen and inserts a methylene linker, changing both electronic properties and conformational flexibility . Without direct, matched-pair comparative data across these analogs, any assumption of biological or pharmacological interchangeability is unfounded and risks irreproducible results.

Quantitative Differentiation Evidence for 3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide (CAS 2034425-38-0) Versus Closest Analogs


Molecular Weight Advantage: 291.33 g/mol Places the Compound in a Favorable Lead-Like Physicochemical Window vs. Heavier TZD-Azetidine Conjugates

The compound's molecular weight of 291.33 g/mol (C₁₃H₁₃N₃O₃S) falls within the preferred lead-like range (MW ≤ 350) defined by the Astex rule of thumb for fragment and lead optimization . In contrast, bulkier N-substituted analogs such as N-benzhydryl-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide (incorporating a diphenylmethyl group) carry substantially higher molecular weight and lipophilicity, which are associated with increased risk of poor solubility, rapid hepatic clearance, and off-target promiscuity . The unsubstituted N-phenyl terminus preserves the minimal viable pharmacophore without adding unnecessary bulk, positioning this compound as a more attractive starting point for hit-to-lead campaigns where ligand efficiency metrics are prioritized.

Drug-likeness Lead optimization Physicochemical properties

Thiazolidine-2,4-dione (Sulfur-Containing) vs. Oxazolidine-2,4-dione (Oxygen-Containing) Heterocycle: Differential Hydrogen-Bond Acidity and Polar Surface Area

The target compound incorporates a thiazolidine-2,4-dione ring (containing a sulfur atom at position 1 and two carbonyls at positions 2 and 4), whereas the closest catalogued heterocyclic analog, 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-phenylazetidine-1-carboxamide (CAS 2034463-90-4), replaces the sulfur with oxygen (oxazolidine-2,4-dione) and inserts a methylene linker . The C–S bond (≈1.82 Å) is significantly longer than the C–O bond (≈1.43 Å), conferring different ring geometry, dipole moment, and hydrogen-bond acceptor strength on the two carbonyls. The thiazolidine-2,4-dione scaffold is a well-established pharmacophore for PPARγ agonism (glitazone class) and aldose reductase inhibition [1], whereas the oxazolidine-2,4-dione analog lacks the sulfur atom that participates in key hydrophobic interactions within the PPARγ ligand-binding domain, as evidenced by crystallographic studies of rosiglitazone and related TZDs [2]. These physicochemical differences translate into distinct target engagement profiles that preclude simple interchangeability.

Bioisosterism Heterocyclic chemistry Pharmacophore design

Direct Azetidine–TZD Linkage Without Methylene Spacer: Conformational Restraint Differentiates This Compound from Methylene-Bridged Analogs

In the target compound, the thiazolidine-2,4-dione ring is attached directly to the 3-position of the azetidine via the TZD nitrogen atom, creating a compact, rotationally constrained two-ring system . By contrast, the closest catalogued analog with a published CAS entry, 3-((2,4-dioxooxazolidin-3-yl)methyl)-N-phenylazetidine-1-carboxamide (CAS 2034463-90-4), inserts a methylene (–CH₂–) spacer between the azetidine and the dioxo-heterocycle, adding one rotatable bond and increasing the distance between the two rings by approximately 1.5 Å . The direct attachment in the target compound reduces the number of rotatable bonds (nRotB = 2 vs. 3 for the methylene analog), which is associated with improved ligand binding entropy (reduced conformational penalty upon target binding) and potentially higher selectivity [1]. The azetidine ring itself imposes a defined puckered geometry (≈15–20° out-of-plane deformation) that, when directly fused to the TZD, creates a unique three-dimensional pharmacophore distinct from the more flexible methylene-linked series.

Conformational analysis Scaffold design Structure–activity relationship

N-Phenyl vs. N-(4-Chlorobenzyl) Urea Terminus: Differential Hydrogen-Bond Donor Capacity and Lipophilicity Impact Target Engagement

The target compound bears an unsubstituted N-phenylurea terminus (δNH at the urea nitrogen; one hydrogen-bond donor), while the catalogued analog N-(4-chlorobenzyl)-3-(2,4-dioxothiazolidin-3-yl)azetidine-1-carboxamide replaces the phenyl with a 4-chlorobenzyl group, converting the urea into a trisubstituted system with altered H-bond donor capacity and significantly increased lipophilicity . The 4-chlorobenzyl substituent contributes an additional calculated logP increment of approximately +1.0 to +1.5 units (Hansch π for –CH₂–C₆H₄–Cl vs. –C₆H₅), which can reduce ligand-lipophilicity efficiency (LLE or LipE) and increase the risk of CYP450-mediated oxidative metabolism at the benzylic position [1]. The unsubstituted N-phenyl group in the target compound preserves a single, geometrically defined H-bond donor for target engagement while maintaining lower overall lipophilicity, favoring more favorable ADMET profiles in early-stage screening cascades.

Urea pharmacophore Lipophilic efficiency Metabolic stability

Thiazolidine-2,4-dione Scaffold: Validated Multi-Target Pharmacophore with Clinical Proof-of-Concept Across Diabetes, Cancer, and Inflammation

The thiazolidine-2,4-dione (TZD) nucleus is a recognized privileged scaffold in medicinal chemistry with clinically validated activity across multiple therapeutic areas. TZD derivatives have been approved as PPARγ agonists for type 2 diabetes (rosiglitazone, pioglitazone), as aldose reductase inhibitors for diabetic complications (epalrestat), and are under active investigation as VEGFR-2 inhibitors for oncology applications [1]. A 2024 review of TZD derivatives as targeted anticancer agents documented that numerous TZD-based compounds exhibit IC₅₀ values in the low micromolar to sub-micromolar range against HepG2, HCT-116, and MCF-7 cancer cell lines through VEGFR-2 inhibition [2]. The target compound, by incorporating the intact TZD ring directly onto the azetidine scaffold, inherits this polypharmacological potential while the azetidine component adds conformational constraint and modulates physicochemical properties. This distinguishes it from simple TZD analogs (e.g., 3-phenyl-2,4-thiazolidinedione, CAS 1010-53-3, MW 193.22) that lack the azetidine-derived spatial organization and from non-TZD azetidine carboxamides that lack the TZD pharmacophore entirely [3].

Polypharmacology Privileged scaffold Drug repurposing

Azetidine Ring Conformational Constraint: Differentiates from Open-Chain and Pyrrolidine Analogs in Terms of Spatial Pharmacophore Presentation

The azetidine four-membered ring in the target compound adopts a puckered conformation with an out-of-plane deformation of approximately 15–20°, creating a defined exit vector for the N-phenylurea and TZD substituents that differs markedly from the five-membered pyrrolidine ring (puckering amplitude ≈ 35–40°) or open-chain amino acid linkers [1]. A pyrrolidine-containing analog, N-(4-(3-(2,4-dioxothiazolidin-3-yl)pyrrolidine-1-carbonyl)phenyl)acetamide (CAS 1798486-30-2), substitutes the azetidine with a pyrrolidine ring, altering both the N–C–C–N dihedral angle and the distance between the urea and TZD pharmacophores . This conformational difference directly impacts the three-dimensional presentation of pharmacophoric features to protein targets. Recent reviews highlight that azetidines serve as effective bioisosteric replacements for gem-dimethyl, carbonyl, and isopropyl groups while providing superior metabolic stability compared to larger-ring or acyclic analogs [2]. The azetidine–TZD combination in the target compound thus offers a unique conformational signature that is not replicated by pyrrolidine, piperidine, or acyclic analogs.

Conformational restriction Bioisosterism Scaffold hopping

Optimal Research and Procurement Application Scenarios for 3-(2,4-Dioxothiazolidin-3-yl)-N-phenylazetidine-1-carboxamide (CAS 2034425-38-0)


PPARγ or Aldose Reductase (ALR2) Hit-Finding and SAR Expansion Campaigns

The TZD pharmacophore present in the target compound is the defining structural feature of clinically approved PPARγ agonists (glitazones) and the aldose reductase inhibitor epalrestat. The compound can serve as a minimalist, low-MW (291.33) starting scaffold for systematic SAR exploration around the N-phenylurea terminus, the azetidine 3-position, and the TZD ring itself [1]. Procurement of this specific chemotype—rather than a generic TZD building block—provides the added benefit of azetidine-mediated conformational constraint and a synthetically tractable urea handle for parallel derivatization. The direct TZD–azetidine linkage (no spacer) ensures that any observed structure–activity relationships are attributable to the core scaffold geometry without confounding flexibility from methylene or ethylene linkers .

Anticancer Phenotypic Screening Libraries with TZD-Enriched Chemical Diversity

TZD derivatives have demonstrated antiproliferative activity across HepG2 (hepatocellular carcinoma), HCT-116 (colorectal carcinoma), and MCF-7 (breast adenocarcinoma) cell lines, with VEGFR-2 inhibition emerging as one mechanistic pathway [2]. The target compound enriches screening decks with a TZD–azetidine hybrid that is structurally distinct from the more common 5-arylidene-TZD series. Its low molecular weight and favorable lead-like properties support fragment-based or high-concentration screening formats where solubility and minimal aggregation are critical. Researchers building cancer-focused compound collections should preferentially procure this specific chemotype to complement existing TZD libraries with azetidine-containing topological diversity [3].

Antimicrobial and Antibacterial Discovery Targeting Gram-Positive Pathogens

Azetidine–thiazolidinone hybrid scaffolds have demonstrated antibacterial activity against Gram-positive organisms, with related analogs showing MIC values in the range of 2–8 μg/mL against Staphylococcus aureus [4]. The target compound's N-phenylurea motif provides an additional hydrogen-bonding element that may enhance interactions with bacterial enzyme targets such as peptide deformylase or FabI enoyl-ACP reductase. The compound's moderate MW and balanced lipophilicity make it suitable for microbial membrane penetration assays, and its structural divergence from fluoroquinolone and β-lactam scaffolds offers a fresh chemotype for resistance-breaking antibiotic discovery programs [5].

Computational Chemistry and Molecular Docking Studies Requiring Rigid, Well-Defined Pharmacophores

The direct azetidine–TZD linkage creates a rigid two-ring system with only two freely rotatable bonds, making the compound an ideal test case for docking algorithms, molecular dynamics simulations, and pharmacophore model validation . Unlike flexible methylene-linked or ring-expanded analogs, this compound's limited conformational ensemble reduces docking pose uncertainty and improves scoring function reliability. Computational chemistry groups performing virtual screening or free-energy perturbation (FEP) calculations should select this compound as a well-behaved, conformationally restrained probe molecule that minimizes sampling error and computational cost [6].

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